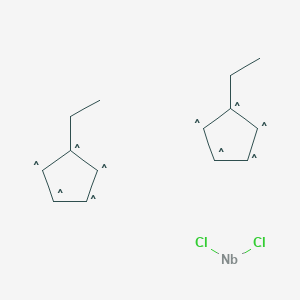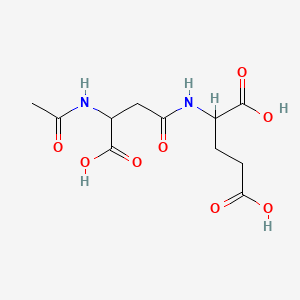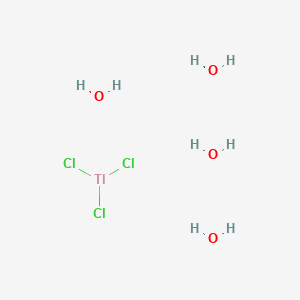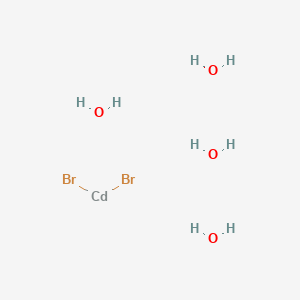
Bis(ethylcyclopentadienyl)niobium(IV) dichloride, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Bis(ethylcyclopentadienyl)niobium(IV) dichloride is prepared through a multistep reaction starting with niobium pentachloride and cyclopentadienylsodium . The synthetic route involves the following steps:
Reaction of niobium pentachloride with cyclopentadienylsodium: [ \text{NbCl}_5 + 5 \text{NaC}_5\text{H}_5 \rightarrow 5 \text{NaCl} + (\text{C}_5\text{H}_5)_4\text{Nb} + \text{C}_5\text{H}_5 ]
Formation of intermediate: [ 2 (\text{C}_5\text{H}_5)_4\text{Nb} + 4 \text{HCl} + 0.5 \text{O}_2 \rightarrow [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + 4 \text{C}_5\text{H}_6 ]
Final product formation: [ [(\text{C}_5\text{H}_5)_2\text{NbCl}]_2\text{OCl}_2 + \text{SnCl}_2 + 2 \text{HCl} \rightarrow 2 (\text{C}_5\text{H}_5)_2\text{NbCl}_2 + \text{SnCl}_4 + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Bis(ethylcyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like tin(II) chloride, and various organic ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(ethylcyclopentadienyl)niobium(IV) dichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Medicinal Chemistry: It has been investigated for its potential use as an anti-cancer agent.
Organometallic Chemistry: The compound serves as a precursor for the synthesis of other organoniobium compounds.
Mecanismo De Acción
The mechanism of action of bis(ethylcyclopentadienyl)niobium(IV) dichloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The niobium center acts as a Lewis acid, accepting electron pairs from ligands and substrates, which leads to the activation of these substrates for further chemical reactions . The specific molecular targets and pathways depend on the nature of the ligands and substrates involved in the reactions.
Comparación Con Compuestos Similares
Bis(ethylcyclopentadienyl)niobium(IV) dichloride can be compared with other similar compounds such as:
Niobocene dichloride: This compound has a similar structure but with cyclopentadienyl ligands instead of ethylcyclopentadienyl.
Titanocene dichloride: Similar to niobocene dichloride but with titanium as the central metal.
Zirconocene dichloride: Similar to niobocene dichloride but with zirconium as the central metal.
The uniqueness of bis(ethylcyclopentadienyl)niobium(IV) dichloride lies in its specific ligand environment, which can influence its reactivity and applications in different chemical processes .
Propiedades
Fórmula molecular |
C14H18Cl2Nb |
|---|---|
Peso molecular |
350.1 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.Nb/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
RTEHWXKCSGLXGY-UHFFFAOYSA-L |
SMILES canónico |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)





![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)
![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

